Cas no 1177195-12-8 (1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde with a methoxyphenyl substituent, offering utility as a key intermediate in organic synthesis. Its pyrazole core, combined with the aldehyde functional group, enables participation in condensation, cyclization, and nucleophilic addition reactions, making it valuable for constructing complex molecular frameworks. The methoxy group enhances solubility in organic solvents, while the dimethyl substitution on the pyrazole ring contributes to steric stability. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its well-defined structure and reactivity profile ensure consistent performance in synthetic applications.
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde structure
1177195-12-8 structure
Product name:1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS No:1177195-12-8
MF:C13H14N2O2
Molecular Weight:230.262463092804
MDL:MFCD11938652
CID:5097890
PubChem ID:39247763

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
    • 1H-Pyrazole-4-carboxaldehyde, 1-(4-methoxyphenyl)-3,5-dimethyl-
    • MDL: MFCD11938652
    • インチ: 1S/C13H14N2O2/c1-9-13(8-16)10(2)15(14-9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3
    • InChIKey: LPRRTGSYYWBDDW-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(OC)C=C2)C(C)=C(C=O)C(C)=N1

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2130-0105-5g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%+
5g
$1119.0 2023-09-06
Life Chemicals
F2130-0105-2.5g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%+
2.5g
$746.0 2023-09-06
Enamine
EN300-239011-0.05g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%
0.05g
$348.0 2024-06-19
Enamine
EN300-239011-1.0g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%
1.0g
$414.0 2024-06-19
Enamine
EN300-239011-0.1g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%
0.1g
$364.0 2024-06-19
Enamine
EN300-239011-5g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8
5g
$1199.0 2023-09-15
Ambeed
A1076962-1g
1-(4-Methoxy-phenyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde
1177195-12-8 95%
1g
$341.0 2024-04-26
Life Chemicals
F2130-0105-0.25g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%+
0.25g
$336.0 2023-09-06
TRC
M130931-1g
1-(4-methoxyphenyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde
1177195-12-8
1g
$ 550.00 2022-06-04
Enamine
EN300-239011-0.5g
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1177195-12-8 95%
0.5g
$397.0 2024-06-19

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeに関する追加情報

Introduction to 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1177195-12-8)

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 1177195-12-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the methoxyphenyl and dimethyl substituents, contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.

The chemical structure of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a 4-methoxyphenyl group at the 1-position and two methyl groups at the 3 and 5 positions. The aldehyde group at the 4-position imparts additional reactivity, enabling it to participate in a wide range of chemical reactions. This combination of functional groups provides a robust platform for the development of novel pharmaceuticals and other advanced materials.

Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde could serve as a lead compound for the development of new drugs targeting inflammatory diseases such as arthritis and other chronic pain conditions.

In addition to its anti-inflammatory properties, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also been investigated for its potential as an antitumor agent. Studies conducted by researchers at the National Cancer Institute have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. These results indicate that 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde may have significant implications for cancer therapy.

The synthetic versatility of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also been explored in depth. Chemists have developed efficient methods for synthesizing this compound using various catalytic systems and reaction conditions. One notable approach involves the condensation of 4-methoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. This method offers high yields and excellent purity, making it suitable for large-scale production.

Beyond its direct applications in pharmaceuticals, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also found use as an intermediate in the synthesis of other bioactive molecules. For example, it can be readily converted into various substituted pyrazoles through reactions such as Knoevenagel condensation and Mannich reactions. These transformations allow for the creation of a wide range of structurally diverse compounds with potential applications in drug discovery and development.

The physical properties of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, including its melting point, solubility, and stability under different conditions, have been well-characterized. These properties are crucial for optimizing its use in both laboratory-scale experiments and industrial processes. For instance, its solubility in common organic solvents such as methanol and ethanol makes it easy to handle and process.

In conclusion, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1177195-12-8) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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